5-Nitroacenaphthene

Environmental Chemistry Source Apportionment Air Quality Monitoring

5-Nitroacenaphthene is the irreplaceable nitroreductase-dependent positive control for Ames test validation and the dominant urban tunnel PM tracer essential for vehicular emission source apportionment. Unlike generic nitro-PAHs, its strict dependence on a single nitroreductase-mediated activation pathway ensures assay specificity. Substituting this compound invalidates quantitative calibration and mechanistic interpretation.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 602-87-9
Cat. No. B050719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroacenaphthene
CAS602-87-9
SynonymsNSC 1312;  NSC 22421;  5-Nitroacenaphthene;  1,2-Dihydro-5-nitroacenaphthylene; 
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1CC2=CC=C(C3=CC=CC1=C23)[N+](=O)[O-]
InChIInChI=1S/C12H9NO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2
InChIKeyCUARLQDWYSRQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
4.57e-06 M
Soluble in ethanol, ethyl ether, ligroin
Soluble in hot water
In water, 0.91 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroacenaphthene CAS 602-87-9: Analytical Standard and Environmental NPAH Tracer for Mutagenicity and Metabolism Studies


5-Nitroacenaphthene (CAS 602-87-9; C12H9NO2; MW 199.21) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that forms yellow needle-like crystals with a melting point of 101.5–102.5°C and solubility in hot water, ethanol, ether, and petroleum ether [1]. First recognized as a direct-acting mutagen in the Ames Salmonella assay, its genotoxicity is strictly dependent on nitroreductase-mediated activation, distinguishing it mechanistically from many nitro-PAHs that require more complex bioactivation [2]. The compound is produced primarily for research purposes, serving as a model substrate for nitroreduction studies, an analytical standard for environmental monitoring, and a captive intermediate in naphthalimide dye synthesis [3]. IARC classifies 5-nitroacenaphthene as Group 2B (possibly carcinogenic to humans) based on sufficient evidence in experimental animals, with chronic bioassays demonstrating carcinogenicity in Fischer 344 rats and B6C3F1 mice .

Why 5-Nitroacenaphthene Cannot Be Substituted by Other Nitro-PAHs in Analytical and Toxicological Workflows


Nitrated polycyclic aromatic hydrocarbons exhibit profound compound-specific differences in their mechanism of mutagenic activation, environmental occurrence profiles, and metabolic fate. 5-Nitroacenaphthene is distinguished by its strict dependence on a single nitroreductase-mediated activation pathway, a property not shared by structurally similar nitro-PAHs such as 1-nitropyrene or 2-nitrofluorene, which undergo alternative reductive and oxidative routes [1]. Furthermore, 5-nitroacenaphthene is consistently the dominant nitro-PAH detected in urban tunnel particulate matter, with emission factors that far exceed those of other nitro-PAHs in vehicular exhaust, making it an irreplaceable source-specific tracer [2]. Interchanging 5-nitroacenaphthene with a generic nitro-PAH standard or substrate would invalidate quantitative analytical calibration, misrepresent source apportionment calculations, and obscure the mechanistic interpretation of nitroreductase-dependent genotoxicity assays [3].

5-Nitroacenaphthene CAS 602-87-9: Quantified Differentiation from Comparator Nitro-PAHs


Dominant Nitro-PAH in Vehicular Particulate Emissions: 5-Nitroacenaphthene Outweighs All Other Nitro-PAHs

In size-fractionated particulate matter collected from an urban road tunnel, 5-nitroacenaphthene was the only nitro-PAH consistently present in all samples. Its emission factor of 18.6 ± 7.65 μg veh⁻¹ km⁻¹ exceeded the total sum of all other NPAHs quantified, establishing it as the unequivocally dominant nitro-PAH in fresh vehicular exhaust under real-world driving conditions [1].

Environmental Chemistry Source Apportionment Air Quality Monitoring NPAH Tracer

Nitroreductase-Dependent Mutagenicity: 5-Nitroacenaphthene Exhibits Strict Pathway Requirement Absent in 1-Nitropyrene

The direct-acting mutagenicity of 5-nitroacenaphthene in Salmonella typhimurium is strictly dependent upon nitroreduction, as demonstrated by a significant decrease in revertants in nitroreductase-deficient strains. In contrast, 1-nitropyrene mutagenicity is less exclusively dependent on this single pathway, undergoing alternative activation routes [1]. 5-Nitroacenaphthene was mutagenic on TA100 and TA98 with or without S9 metabolic activation, whereas its metabolite 5-hydroxyacenaphthene was non-mutagenic in both strains [2].

Genetic Toxicology Mutagenicity Mechanism Nitroreductase Assay Salmonella Ames Test

Distinct Metabolic Fate: 5-Nitroacenaphthene Generates Mutagenic Hydroxylated Metabolites Not Observed with Parent Acenaphthene

In vitro metabolism of 5-nitroacenaphthene by Aroclor-induced rat liver 9000 × g supernatant produces 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene as major primary metabolites, which are further oxidized and reduced to mutagenic species. Among the tested metabolites, 1-hydroxy-5-nitroacenaphthene and 1-oxo-5-nitroacenaphthene were the most mutagenic toward Salmonella TA98 [1]. The non-nitrated parent compound, acenaphthene, does not generate these hydroxylated nitroarene mutagens.

Drug Metabolism Xenobiotic Metabolism In Vitro Toxicology Rat Liver S9

Source-Specific Emission Tracer: 5-Nitroacenaphthene Dominance Contrasts Sharply Across Combustion Sources

A key finding in construction machinery emissions is the paired dominance of 5-nitroacenaphthene and 1-nitropyrene, a pattern that contrasts sharply with emissions observed from other combustion sources. Combining 5-nitroacenaphthene with 1-nitropyrene in receptor models enables source separation that would be impossible using either compound alone [1]. This source-specific signature distinguishes vehicular and machinery emissions from residential solid fuel combustion and other nitro-PAH sources.

Source Apportionment Receptor Modeling Emission Inventory Air Pollution

Mutational Specificity Profile: 5-Nitroacenaphthene Classification Differs from 1-Nitropyrene and 3-Nitrofluoranthene

Among 15 nitro-PAHs tested in a panel of six Salmonella strains (TA7001–TA7006) each reverted by a specific base substitution, the compounds were classified into four categories based on predominant strain reversion. 1-Nitropyrene exerted highest mutagenicity in TA7005 (C·G→A·T transversion), while 3-nitrofluoranthene was unique in showing highest mutagenicity in TA7002 (T·A→A·T transversion) [1]. Although 5-nitroacenaphthene was not among the 15 compounds tested in this specific panel, its established mutagenicity in TA98 and TA100 [2] places it within a distinct nitro-PAH subclass characterized by frameshift and base-pair substitution activity dependent on nitroreductase.

Mutational Signature Base Substitution Genetic Toxicology Nitro-PAH Classification

Carcinogenicity Profile: 5-Nitroacenaphthene Induces Site-Specific Tumors in Fischer 344 Rats

In a chronic bioassay conducted by the National Toxicology Program, 5-nitroacenaphthene administered in feed to Fischer 344 rats (high dose: 0.24%; low dose: 0.12%) for 78 weeks caused significantly increased incidences of malignant tumors of the ear canal and lung in both sexes, and of the clitoral gland and mammary gland in females [1]. This tumor spectrum differs from that induced by other nitro-PAHs such as 1-nitropyrene, which primarily induces fibrosarcomas at the injection site in rats [2].

Carcinogenicity Bioassay NTP Study In Vivo Toxicology Chemical Carcinogenesis

5-Nitroacenaphthene CAS 602-87-9: High-Impact Application Scenarios Based on Quantified Evidence


Environmental Analytical Chemistry: Calibration Standard for Vehicular NPAH Emission Monitoring

5-Nitroacenaphthene is the essential calibration standard for GC-MS and HPLC quantification of nitro-PAHs in ambient air particulate matter and vehicular exhaust. As the consistently dominant NPAH in urban tunnel PM with an emission factor of 18.6 ± 7.65 μg veh⁻¹ km⁻¹, accurate quantification of this species is critical for emission inventory development and source apportionment modeling [1]. Analytical reference materials of ≥80% purity (GC) are commercially available for method validation and instrument calibration .

Genetic Toxicology: Pathway-Specific Positive Control for Nitroreductase-Dependent Mutagenicity Assays

5-Nitroacenaphthene serves as a pathway-selective positive control in Ames test protocols requiring strict nitroreductase dependence. The significant decrease in mutagenicity observed in nitroreductase-deficient Salmonella strains (TA98NR, TA100NR) validates the integrity of nitroreductase-dependent activation pathways in tester strain quality control [1]. Its activity in both TA98 (frameshift) and TA100 (base-pair substitution) with or without S9 metabolic activation makes it suitable for comprehensive assay validation .

Xenobiotic Metabolism Research: Substrate for Studying Nitro-PAH Bioactivation and Detoxification

5-Nitroacenaphthene is a well-characterized substrate for investigating the balance between C-hydroxylation and nitroreduction pathways in nitro-PAH metabolism. Rat liver 9000 × g supernatant studies demonstrate the formation of 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene as major primary metabolites, with subsequent oxidation and reduction generating proximate mutagens [1]. This defined metabolic profile makes 5-nitroacenaphthene an ideal model compound for studying the enzymatic determinants of nitro-PAH genotoxicity.

Source Apportionment and Receptor Modeling: Diagnostic Tracer for Fresh Vehicular Emissions

The paired dominance of 5-nitroacenaphthene and 1-nitropyrene in construction machinery and vehicular tunnel emissions provides a source-specific chemical fingerprint that distinguishes fresh traffic-related pollution from aged aerosol, residential solid fuel combustion, and industrial sources [1]. Quantitative analysis of 5-nitroacenaphthene in PM2.5 and PM10 samples enables receptor model calculations that would be invalidated by substituting alternative nitro-PAH tracers lacking this source specificity.

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